(1R)-1-Butyl-1H-2-benzopyran is a chiral compound belonging to the benzopyran family, which is recognized for its diverse biological activities. This compound features a butyl group at the first position and a dihydrobenzopyran structure, distinguishing it from other analogs. The specific stereochemistry of (1R)-1-Butyl-1H-2-benzopyran is crucial for its biological activity, as the chiral center at the first carbon atom allows for potential interactions with various biological targets, leading to varied pharmacological effects. It is particularly noted for its potential anti-inflammatory and antioxidant properties, which are common among benzopyran derivatives.
(1R)-1-Butyl-1H-2-benzopyran can be sourced from various chemical suppliers and is classified under the broader category of benzopyrans. Benzopyrans are often found in natural products and synthetic pharmaceuticals, contributing significantly to medicinal chemistry due to their therapeutic potentials.
The synthesis of (1R)-1-Butyl-1H-2-benzopyran can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed for industrial production to enhance efficiency.
The molecular structure of (1R)-1-Butyl-1H-2-benzopyran consists of a butyl group attached to a benzopyran moiety. The stereochemistry plays a significant role in its interactions with biological systems.
The molecular formula is , with a molecular weight of approximately 192.26 g/mol. The compound's structural characteristics allow it to engage with various biochemical pathways, influencing its biological activity.
(1R)-1-Butyl-1H-2-benzopyran undergoes several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogens or alkyl halides under various conditions.
The mechanism of action of (1R)-1-Butyl-1H-2-benzopyran involves binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. Research indicates that this compound may inhibit cyclins involved in cell cycle regulation, leading to potential anticancer effects. Additionally, it has been shown to interact with reactive oxygen species, highlighting its antioxidant capabilities .
| Property | Value |
|---|---|
| Physical state | Light yellow powder solid |
| Melting point (°C) | 72 – 75 |
| Water solubility (mg/L) | 53.28 at 25 °C |
| Log K ow | 3.22 |
These properties indicate that (1R)-1-Butyl-1H-2-benzopyran has moderate solubility in water and a relatively high octanol-water partition coefficient, suggesting good membrane permeability .
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
(1R)-1-Butyl-1H-2-benzopyran has significant applications in scientific research due to its biological activities:
Ruthenium-catalyzed ring-closing metathesis (RCM) has emerged as a powerful method for constructing the benzopyran core of chiral 1H-2-benzopyrans, including (1R)-1-butyl derivatives. This strategy capitalizes on the functional group tolerance of second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs variants), which tolerate polar side chains essential for directing molecular templates [1] [9]. The mechanism proceeds via a metallacyclobutane intermediate, where ethene elimination drives the reaction equilibrium toward cyclic alkene formation (5- to 30-membered rings). Stereoselectivity (E/Z) is influenced by ring strain, with terminal olefins favoring high-yield cyclization [1] [9]. For (1R)-1-butyl-1H-2-benzopyran synthesis, diene precursors with ortho-allyloxy styrenes undergo RCM to form the pyran ring, followed by asymmetric hydrogenation to install the chiral center at C1. Modifications using chiral Ru-NHC catalysts enable enantioselective RCM, though direct control at the C1 position remains challenging without auxiliary groups [1] [9].
Table 1: Ru Catalysts for RCM in Benzopyran Synthesis
| Catalyst | Substrate Scope | Key Advantage | Limitation |
|---|---|---|---|
| Grubbs II (Ru-2-I) | Terminal dienes | High functional group tolerance | Moderate E-selectivity |
| Hoveyda-Grubbs (Ru-2-II) | Sterically hindered dienes | Low catalyst loading (0.5–5 mol%) | Requires high T (>40°C) for initiation |
| Chiral Ru-NHC complexes | Prochiral dienes | Enantioselective cyclization (up to 90% ee) | Limited substrate scope |
Titanium(IV) alkoxides, particularly Ti(O-iPr)₄, enable stereocontrol in benzopyran synthesis by mitigating undesired catalyst chelation. Ortho-ester groups on phenolic precursors can coordinate Ru catalysts, reducing cyclization efficacy. Introducing Ti(IV) competes with Ru for binding sites, freeing the catalyst for enantioselective RCM [2]. For (1R)-1-butyl-1H-2-benzopyran, this approach involves:
Table 2: Ti(IV)-Assisted Syntheses of Chiral Benzopyrans
| Substrate Type | Chiral Director | ee (%) | Application to 1-Alkyl Derivatives |
|---|---|---|---|
| o-Hydroxycinnamates | L-Proline | 78–85 | Limited for C1-alkyl chains > ethyl |
| Allyloxy-vinylphenols | Evans oxazolidinone | 88–92 | Compatible with n-butyl group |
| Diallyl ethers | TADDOL | 82 | Moderate yield (45–60%) |
Chiral 1H-2-benzopyrans exhibit configurational lability under light exposure. Studies on analogous systems (e.g., 2-cyclopropylchromenes) reveal photoracemization via dienone intermediates [2] [3]. The proposed mechanism involves:
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6